12-Dipalmitoyl-sn-glycero-3-PS sodium salt

Description

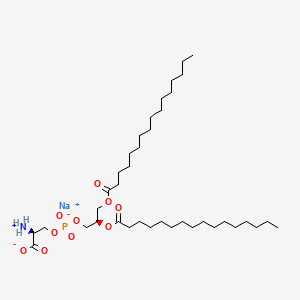

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt), abbreviated as DPPS-Na, is a synthetic phospholipid characterized by two saturated palmitoyl chains (16:0), a glycerol backbone, and a phospho-L-serine head group with a sodium counterion. Its molecular formula is C₃₈H₇₃NNaO₁₀P, with a molecular weight of 757.95 g/mol . DPPS-Na is widely utilized in biophysical and biochemical studies to model anionic lipid membranes, particularly for investigating protein-membrane interactions, membrane curvature, and phase behavior . It is commercially available at ≥99% purity (TLC) from suppliers such as Avanti Polar Lipids and Santa Cruz Biotechnology, with storage recommendations at 2–8°C .

Properties

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLXLANTBWYXGW-CEGNZRHUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677081 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145849-32-7 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method, described in a 2021 patent, involves sequential protection, phosphorylation, and deprotection steps to assemble the phosphatidylserine headgroup. The synthesis begins with (S)-glyceryl acetonide, which serves as a protected glycerol precursor.

Stepwise Synthesis

-

Phosphorylation : (S)-Glyceryl acetonide reacts with bis(diisopropylamino)(trichloroethoxy)phosphine and N-Troc-L-serine benzyl ester under anhydrous conditions to form 1,2-O-isopropylidene-glycerol-3-phosphoryl-N-Troc-serine benzyl ester.

-

Hydrolysis : The isopropylidene group is removed using acidic hydrolysis (e.g., HCl in tetrahydrofuran), yielding 2,3-dihydroxypropyl-1-phosphoryl-N-Troc-serine benzyl ester.

-

Acylation : Palmitic acid is coupled to the free hydroxyl groups of the glycerol backbone via Steglich esterification (DCC/DMAP), producing 1,2-dipalmitoyl-sn-glycerol-3-phosphoryl-N-Troc-serine benzyl ester.

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl and Troc protective groups, yielding the free phosphatidylserine.

-

Salt Formation : Neutralization with sodium hydroxide generates the monosodium salt.

Key Data

| Parameter | Value/Detail |

|---|---|

| Overall Yield | 42–48% (from glyceryl acetonide) |

| Critical Reagents | DCC, DMAP, Pd-C |

| Purification | Column chromatography (silica gel) |

| Stereochemical Integrity | >99% sn-3 configuration |

H-Phosphonate Intermediate Method

Reaction Overview

Lindh and Stawinski (2007) developed a route using H-phosphonate intermediates, enabling efficient phosphorylation without racemization.

Stepwise Synthesis

-

H-Phosphonate Formation : 1,2-Dipalmitoyl-sn-glycerol reacts with PCl₃ and imidazole to form 1,2-dipalmitoyl-sn-glycero-3-H-phosphonate.

-

Coupling with Serine : The H-phosphonate intermediate reacts with N-(tert-butoxycarbonyl)-L-serine in the presence of pivaloyl chloride, forming a phosphodiester bond.

-

Oxidation and Deprotection : Iodine oxidation converts the H-phosphonate to phosphate, followed by TFA-mediated removal of the Boc group.

-

Salt Formation : Sodium bicarbonate neutralization yields the monosodium salt.

Key Data

| Parameter | Value/Detail |

|---|---|

| Phosphorylation Yield | 85–92% |

| Oxidation Efficiency | >95% |

| Purity Post-Purification | ≥98% (by ³¹P NMR) |

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in studying oxidative stress in biological systems.

Hydrolysis: The ester bonds in the compound can be hydrolyzed to release free fatty acids and glycerophosphoserine.

Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.

Substitution: Various nucleophiles can be used to substitute the phosphate group under controlled conditions.

Major Products Formed

Oxidation: Oxidized phospholipids.

Hydrolysis: Free palmitic acid and glycerophosphoserine.

Substitution: Different phospholipid derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.

Biology: Investigated for its role in cellular signaling and membrane structure.

Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its incorporation into lipid bilayers, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors on the cell surface, modulating cellular responses and functions. The compound’s ability to form stable bilayers makes it a valuable tool in studying membrane-associated processes .

Comparison with Similar Compounds

DPPS-Na vs. DPPC (1,2-Dipalmitoyl-sn-glycero-3-phosphocholine)

- Head Group : DPPS-Na has a negatively charged serine head group, while DPPC has a zwitterionic choline head group.

- Charge at Physiological pH : DPPS-Na is anionic (−1), whereas DPPC is neutral .

- Biological Relevance : DPPS-Na recruits cationic proteins (e.g., antimicrobial peptides) due to its charge, while DPPC is inert in such interactions .

- Phase Transition Temperature (Tₘ) : DPPS-Na exhibits a higher Tₘ (~54°C) compared to DPPC (~41°C), attributed to stronger intermolecular interactions in the gel phase .

DPPS-Na vs. DPPG (1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

- Head Group : DPPG has a glycerol head group, conferring a net charge of −1, similar to DPPS-Na.

- Membrane Behavior : Both lipids form anionic bilayers, but DPPS-Na shows higher specificity for calcium-dependent protein binding due to serine’s carboxylate group .

Acyl Chain Variants

DPPS-Na vs. DMPS (1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine)

- Acyl Chains : DMPS has shorter myristoyl chains (14:0) versus DPPS-Na’s palmitoyl chains (16:0).

- Phase Transition : DMPS has a lower Tₘ (~35°C) compared to DPPS-Na (~54°C), reflecting reduced van der Waals interactions in shorter chains .

- Membrane Fluidity : DMPS membranes are more fluid at physiological temperatures, making them suitable for studies requiring dynamic lipid environments .

DPPS-Na vs. DOPS (1,2-Dioleoyl-sn-glycero-3-phospho-L-serine)

- Acyl Chains : DOPS contains unsaturated oleoyl chains (18:1), whereas DPPS-Na has saturated palmitoyl chains.

- Phase Behavior : DOPS remains fluid at room temperature (Tₘ < 0°C), while DPPS-Na forms rigid bilayers unless heated above 54°C .

- Biological Applications : DOPS is preferred for mimicking plasma membrane fluidity, while DPPS-Na is used for studying lipid rafts or protein binding in gel-phase membranes .

Charge and Counterion Variants

DPPS-Na vs. DPPS (Ammonium Salt)

- Counterion : The ammonium salt form (DPPS-NH₄) replaces sodium, altering solubility in organic solvents.

- Applications: DPPS-Na is more compatible with aqueous buffer systems, while DPPS-NH₄ is used in chloroform/methanol lipid film preparations .

Key Research Findings

Membrane Interaction Studies

- CTX Peptide Binding : DPPS-Na membranes show higher affinity for cytolytic peptides like CTX compared to DPPC or DPPG, as demonstrated by carboxyfluorescein leakage assays and differential scanning calorimetry (DSC) .

- Electrostatic Effects : Neutron scattering studies reveal that DPPS-Na bilayers exhibit stronger interbilayer repulsion in confined geometries compared to DSPC (distearoylphosphatidylcholine), highlighting its role in membrane stability .

Phase Behavior

- Gel-to-Fluid Transition : DPPS-Na’s high Tₘ (~54°C) makes it ideal for studying phase-separated membranes. In contrast, DOPC (dioleoylphosphatidylcholine) remains fluid, enabling comparative studies on lipid packing .

Data Tables

Table 1. Structural and Thermodynamic Properties of DPPS-Na and Analogues

Biological Activity

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (DPPS), a phospholipid with the molecular formula C38H73NO10P·Na, is a significant compound in biological systems, particularly in membrane biology and cellular signaling. This article explores its biological activity, applications, and relevant research findings.

Overview of DPPS

DPPS is an anionic phospholipid commonly used in the preparation of liposomes and artificial membranes. Its structure features two palmitic acid chains at the sn-1 and sn-2 positions, contributing to its amphipathic nature, which is crucial for membrane formation and stability .

Biological Functions

Membrane Structure and Dynamics

DPPS plays a vital role in forming lipid bilayers, which are fundamental to cell membrane integrity. Its unique properties allow it to influence membrane fluidity and permeability, affecting various cellular processes such as signaling and transport .

Cell Signaling

Phosphatidylserine (PS), the parent compound of DPPS, is known for its role in apoptosis (programmed cell death). During apoptosis, PS translocates from the inner leaflet to the outer leaflet of the plasma membrane, acting as an "eat me" signal for macrophages . This process is critical for the clearance of dying cells and maintaining homeostasis.

Case Studies on Biological Activity

-

Lipid Composition and Membrane Properties

A study investigated the effects of DPPS on the physical properties of lipid membranes. It was found that incorporating DPPS into bilayers altered their mechanical properties and increased their stability against thermal fluctuations. The study utilized techniques such as differential scanning calorimetry (DSC) and atomic force microscopy (AFM) to assess these changes . -

Interaction with Proteins

DPPS has been shown to interact with various proteins, influencing their activity. For instance, research demonstrated that DPPS enhances the activity of certain kinases involved in signaling pathways by providing a favorable environment for protein binding . This interaction emphasizes DPPS's role beyond mere structural components. -

Impact on Drug Delivery Systems

The use of DPPS in liposomal formulations has been explored for drug delivery applications. A case study highlighted that liposomes containing DPPS exhibited improved drug encapsulation efficiency and enhanced cellular uptake compared to those made with neutral lipids. This property makes DPPS a candidate for targeted drug delivery systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C38H73NO10P·Na |

| Molecular Weight | 758.0 g/mol |

| Purity | ≥98% |

| Applications | Liposome formation, drug delivery |

| Storage Conditions | -20°C |

Q & A

Basic Research Question

- TLC/HPLC : Confirm homogeneity using chloroform/methanol/water (65:25:4) as mobile phase. Compare Rf values with commercial standards .

- Mass Spectrometry : Perform ESI-MS to verify molecular weight (C₃₈H₇₃NNaO₁₀P; ~758 Da) and detect acyl chain oxidation .

- ³¹P NMR : Identify headgroup conformation (δ = ~0 ppm for phosphatidylserine) and detect hydrolytic byproducts .

How does acyl chain saturation impact the compound’s utility in membrane fluidity studies?

Basic Research Question

The saturated palmitoyl chains (16:0) reduce fluidity compared to unsaturated analogs (e.g., dioleoyl-PS):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.